Dichloromethanesulfonamide
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Overview
Description
Dichloromethanesulfonamide is an organosulfur compound that contains both chlorine and sulfonamide functional groups It is known for its reactivity and is used in various chemical reactions and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethanesulfonamide can be synthesized through the reaction of methanesulfonamide with chlorine gas. The reaction typically occurs under controlled conditions to ensure the proper formation of the dichlorinated product. The general reaction is as follows: [ \text{CH}_3\text{SO}_2\text{NH}_2 + 2\text{Cl}_2 \rightarrow \text{CH}_2\text{Cl}_2\text{SO}_2\text{NH}_2 + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is carried out in specialized reactors that allow for the efficient handling of chlorine gas and the safe production of the compound. The process is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dichloromethanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of methanesulfonamide.
Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles, leading to a variety of substituted sulfonamide products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include methanesulfonamide, substituted sulfonamides, and sulfonic acid derivatives.
Scientific Research Applications
Dichloromethanesulfonamide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which dichloromethanesulfonamide exerts its effects involves the interaction of its sulfonamide group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: Lacks the chlorine atoms and has different reactivity.
Sulfonamides: A broad class of compounds with varying substituents on the sulfonamide group.
Chloromethanesulfonamide: Contains only one chlorine atom, leading to different chemical properties.
Uniqueness
Dichloromethanesulfonamide is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and potential applications. This makes it distinct from other sulfonamide derivatives and allows for specific uses in chemical synthesis and industrial processes.
Biological Activity
Dichloromethanesulfonamide, a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide functional group, which is known for its diverse biological activities. The general structure can be represented as:
where R denotes the dichloromethane moiety. This compound's unique properties stem from the presence of the sulfonamide group, which enhances its interaction with biological targets.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. A study evaluated several sulfonamide derivatives against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the efficacy of these compounds.
Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
This compound | E. coli | 30 ± 0.12 | 7.81 |
This compound | S. aureus | 31 ± 0.12 | 7.81 |
Sulfamethoxazole | E. coli | 32 ± 0.12 | 7.5 |
The results indicate that this compound has comparable antibacterial activity to well-known sulfa drugs like sulfamethoxazole .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound and related compounds through in vitro studies. Molecular docking studies demonstrated that this compound can effectively bind to DNA, inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
A study focused on the compound's effects on various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The results are summarized in the table below:
Cell Line | GI50 (μM) | Binding Energy (kcal/mol) |
---|---|---|
HeLa | 7.2 ± 1.12 | -10.5 |
MDA-MB-231 | 4.62 ± 0.13 | -11.2 |
MCF-7 | 7.13 ± 0.13 | -10.8 |
These findings suggest that this compound exhibits strong cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .
Antiviral Activity
This compound also shows promise as an antiviral agent. Research indicates that certain sulfonamides can inhibit viral proteases, which are critical for viral replication.
Inhibition Studies
Inhibitory concentrations against Dengue virus protease were evaluated:
Compound | IC50 (μM) |
---|---|
This compound | 48.2 |
Control Compound | 121.9 |
This data suggests that this compound could serve as a lead compound in developing antiviral therapies .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby disrupting essential metabolic processes.
Properties
CAS No. |
64325-10-6 |
---|---|
Molecular Formula |
CH3Cl2NO2S |
Molecular Weight |
164.01 g/mol |
IUPAC Name |
dichloromethanesulfonamide |
InChI |
InChI=1S/CH3Cl2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) |
InChI Key |
KGGPATRDOYEZAY-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)N)(Cl)Cl |
Origin of Product |
United States |
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